REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[C:6]([C:12]([OH:14])=O)[O:7][C:8]=1[CH:9]([CH3:11])[CH3:10])([CH3:3])[CH3:2].[CH3:15][Li].[Cl-].[NH4+]>C(OCC)C>[C:12]([C:6]1[O:7][C:8]([CH:9]([CH3:10])[CH3:11])=[C:4]([CH:1]([CH3:2])[CH3:3])[CH:5]=1)(=[O:14])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C=C(OC1C(C)C)C(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in a conventional manner
|
Type
|
CUSTOM
|
Details
|
the resultant was purified by silica gel chromatography [hexane-ethyl acetate (7:1)]
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1OC(=C(C1)C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |